

Application Notes and Protocols for UCB-J Administration and Uptake Analysis

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the administration of the synaptic vesicle glycoprotein 2A (SV2A) PET tracer, **UCB-J**, and the analysis of its uptake. The information is intended to guide researchers in designing and executing preclinical and clinical imaging studies to quantify synaptic density.

Introduction

UCB-J is a potent and selective ligand for the synaptic vesicle glycoprotein 2A (SV2A), a protein ubiquitously expressed in presynaptic terminals.[1][2] Radiolabeled forms of **UCB-J**, primarily [11C]**UCB-J** and [18F]**UCB-J**, are utilized as positron emission tomography (PET) tracers to non-invasively measure synaptic density in the living brain.[3][4] Changes in synaptic density are implicated in a wide range of neurological and psychiatric disorders, including Alzheimer's disease, epilepsy, and major depressive disorder.[1] These protocols outline the procedures for the preparation, administration, and imaging of **UCB-J**, along with methods for quantitative analysis of its uptake.

Quantitative Data Summary

The following tables summarize key quantitative data for [11C]**UCB-J** and [18F]**UCB-J** administration and pharmacokinetics derived from preclinical and clinical studies.

Table 1: Administration Parameters for [11C]**UCB-J**



Species	Injected Dose (MBq)	Injected Mass (µg/kg)	Specific Activity (MBq/nmol)	Administrat ion Route	Reference
Rhesus Monkey	141 ± 42	0.05 ± 0.04	252 ± 151	Intravenous Bolus	[2][5]
Human	254 ± 77	~0.04 (calculated from 3.2 µg total)	Not specified	Intravenous Bolus	[6]
Mouse	6.1 ± 2.4	0.026 ± 0.022	Not specified	Retroorbital Injection	[7]

Table 2: Pharmacokinetic and Uptake Data for [11C]UCB-J

Species	Peak SUV (Gray Matter)	Time to Peak Uptake (min)	Parent Fraction in Plasma @ 30 min	Parent Fraction in Plasma @ 90 min	Reference
Rhesus Monkey	5 - 8	10 - 50	~40%	~25%	[2][5]
Human	6 - 12	10 - 25	36 ± 13% (@ 15 min)	Not specified	[8]
Mouse	Not specified	Earlier than humans/mon keys	22.5 ± 4.2% (@ 15 min)	Not specified	[4][7]

Table 3: Administration and Pharmacokinetic Data for [18F] UCB-J



Species	Injected Dose (MBq)	Peak SUV (Monkey Brain)	Time to Peak Uptake (min)	Parent Fraction in Plasma @ 30 min	Reference
Rhesus Monkey	Not specified	~12	20 - 30	51 ± 8%	[3]
Mouse	5.18 ± 0.28	Not applicable	~10	12.6 ± 2.7%	[9][10]

Experimental Protocols

Protocol 1: Preclinical [11C]UCB-J PET Imaging in Rhesus Monkeys

This protocol is based on established procedures for imaging SV2A density in non-human primates.[2][5][11]

1. Animal Preparation:

- Sedate the rhesus macaque (e.g., with ketamine and glycopyrrolate).
- Maintain anesthesia for the duration of the experiment (e.g., with 1.5%–2.5% isoflurane).
- Insert intravenous catheters for tracer administration and arterial blood sampling.[3]
- Monitor vital signs continuously.[3]

2. Radiotracer Administration:

- Administer [¹¹C]UCB-J intravenously as a slow bolus over 3 minutes using an infusion pump.
 [5]
- The typical injected dose is 141 ± 42 MBq with an injected mass of 0.05 ± 0.04 µg/kg.[2][5]

3. PET Scan Acquisition:

- Perform a transmission scan for attenuation correction prior to tracer injection.
- Acquire dynamic PET data in list mode for 120 minutes immediately following administration.
 [5]



- Reconstruct the data into time frames (e.g., 6 × 30 s, 3 × 1 min, 2 × 2 min, and 22 × 5 min).
 [5]
- Apply corrections for attenuation, scatter, and randoms.[5]
- 4. Arterial Blood Sampling and Metabolite Analysis:
- Collect arterial blood samples throughout the scan to measure the input function.[11]
- Analyze plasma samples to determine the fraction of unmetabolized parent radiotracer over time.[2][5] In rhesus monkeys, the parent fraction is approximately 40% at 30 minutes and 25% at 90 minutes post-injection.[2][5]
- 5. Data Analysis:
- Generate regional time-activity curves (TACs) for brain regions of interest.
- Use kinetic modeling (e.g., one-tissue compartment model) with the metabolite-corrected arterial input function to estimate the regional volume of distribution (VT).[5][11]

Protocol 2: Clinical [11C]UCB-J PET Imaging in Human Subjects

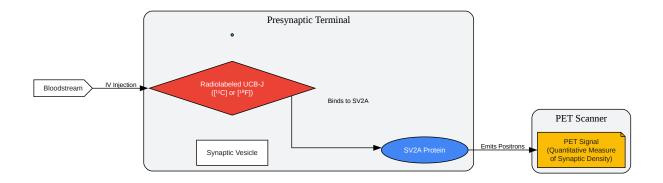
This protocol is adapted from first-in-human and subsequent clinical studies.[8][12][13]

- 1. Subject Preparation:
- Subjects should be free of medical or psychiatric conditions that could interfere with the study.[6]
- An intravenous line is placed for radiotracer injection.[1]
- For full kinetic modeling, an arterial line is placed for blood sampling.[14]
- 2. Radiotracer Administration:
- Administer [¹¹C]UCB-J as an intravenous bolus injection over 1 minute.[13][14]
- A typical injected dose is around 254 ± 77 MBq.[6] The total injected mass is generally very low.[15]
- 3. PET Scan Acquisition:
- Dynamic PET scans are typically acquired for 60 to 90 minutes.[12][13]



- For simplified quantification using the standardized uptake value ratio (SUVR), a shorter scan from 60 to 90 minutes post-injection may be sufficient.[12]
- 4. Data Analysis:
- Full Kinetic Modeling: Requires arterial blood sampling and metabolite analysis. The onetissue compartment model is often used to calculate VT.[13]
- Simplified Quantification (SUVR): This method does not require arterial sampling.
- Calculate the standardized uptake value (SUV) for all brain regions.
- Select a reference region with low SV2A density, such as the centrum semiovale.[5]
- Calculate SUVR for a region of interest as the ratio of its SUV to the SUV of the reference region, typically over the 60-90 minute time window.[12]

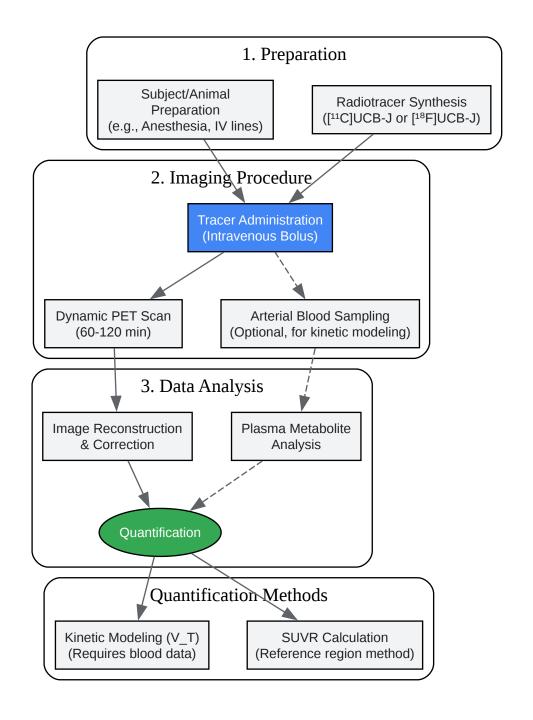
Diagrams



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Caption: Mechanism of **UCB-J** as a PET tracer for synaptic density.





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Caption: Experimental workflow for a typical **UCB-J** PET imaging study.

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